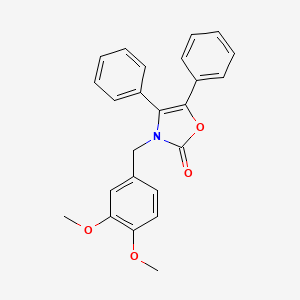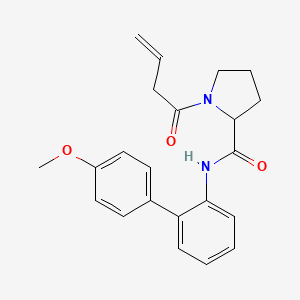
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one, also known as DBO, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. DBO belongs to the oxazole family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with Aβ aggregates through hydrophobic and π-π interactions. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one binds to the β-sheet structure of Aβ aggregates and undergoes a conformational change, resulting in a blue-shifted fluorescence emission. This unique fluorescence property of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been exploited for developing assays to screen for compounds that can inhibit the formation or disaggregation of Aβ aggregates.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe for Aβ aggregates, 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has also been shown to have anti-cancer activity. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The anti-cancer activity of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is mediated by its interaction with the tubulin protein, which is involved in cell division. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one binds to the colchicine-binding site on tubulin and disrupts its polymerization, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one as a fluorescent probe for Aβ aggregates is its high selectivity and sensitivity. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one binds selectively to Aβ aggregates and emits a strong fluorescent signal, making it a useful tool for detecting and imaging Aβ aggregates in vitro and in vivo. However, one of the limitations of using 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is its potential toxicity and phototoxicity. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been shown to induce cytotoxicity and DNA damage in cells, especially under prolonged exposure to light.
Future Directions
There are several future directions for research on 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one. One area of interest is the development of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one-based assays for screening compounds that can inhibit the formation or disaggregation of Aβ aggregates. Such assays could be useful for identifying potential drug candidates for Alzheimer's disease. Another area of interest is the optimization of the synthesis method for 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one to improve its purity and yield. This could lead to the development of more efficient and cost-effective methods for producing 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one. Finally, further studies are needed to investigate the potential anti-cancer activity of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one and its mechanism of action. This could lead to the development of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one-based anti-cancer drugs.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 4,5-diphenyl-1,3-oxazole-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with acetic anhydride and a catalyst such as trifluoroacetic acid to yield 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one. The purity and yield of 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can be improved by using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been studied extensively for its potential use as a fluorescent probe for detecting and imaging amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. Aβ aggregates are known to form plaques in the brain, leading to neuronal damage and cognitive decline. 3-(3,4-dimethoxybenzyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has been shown to bind selectively to Aβ aggregates and emit a strong fluorescent signal, making it a useful tool for studying the formation and progression of Aβ aggregates in vitro and in vivo.
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4,5-diphenyl-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-27-20-14-13-17(15-21(20)28-2)16-25-22(18-9-5-3-6-10-18)23(29-24(25)26)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGPUBQJQDAZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine](/img/structure/B6002639.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![5-(2-furyl)-N-(3-methylbutyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6002663.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)

![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B6002701.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)
![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)
